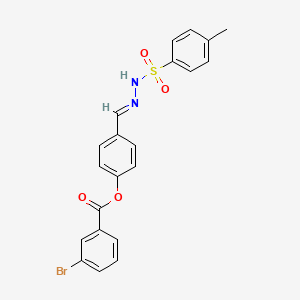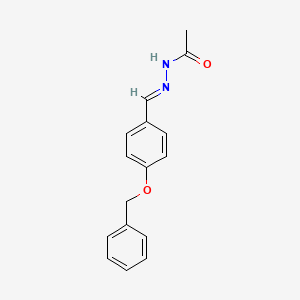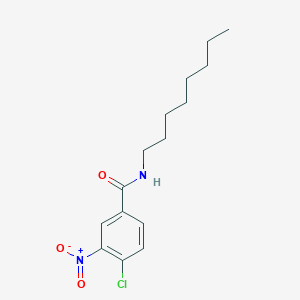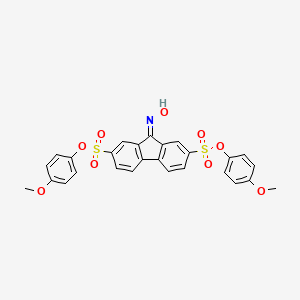
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H17BrN2O4S This compound is known for its unique structural features, which include a sulfonyl group, a carbohydrazonoyl group, and a bromobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carbohydrazonoyl group can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized sulfonyl derivatives.
Reduction: Amines derived from the reduction of the carbohydrazonoyl group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to specific receptors or enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Numéro CAS |
303087-23-2 |
|---|---|
Formule moléculaire |
C21H17BrN2O4S |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H17BrN2O4S/c1-15-5-11-20(12-6-15)29(26,27)24-23-14-16-7-9-19(10-8-16)28-21(25)17-3-2-4-18(22)13-17/h2-14,24H,1H3/b23-14+ |
Clé InChI |
ADQMRDYKBHFSEP-OEAKJJBVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)

![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B15080458.png)
![(2E)-5-benzyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15080462.png)

![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide](/img/structure/B15080465.png)

